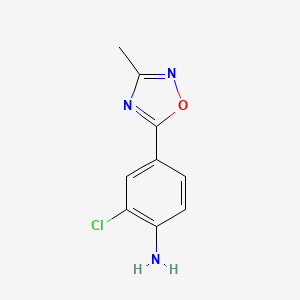

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Description

Propriétés

IUPAC Name |

2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKOIPBWEHJCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets in microorganisms, leading to changes that inhibit the growth or survival of these organisms.

Analyse Biochimique

Biochemical Properties

They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen. This property could potentially influence the interactions of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with other biomolecules.

Activité Biologique

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, with the CAS number 1368453-61-5, is a compound of interest due to its potential biological activities. Its molecular formula is C9H8ClN3O, and it has garnered attention in the fields of medicinal chemistry and pharmacology for its diverse applications.

The compound features a chloro substituent on the aniline ring and an oxadiazole moiety, which is known for its biological activity. The molecular weight is approximately 209.63 g/mol, with a topological polar surface area of 51.8 Ų. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated that certain oxadiazole derivatives exhibited cytotoxicity against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. For example, the IC50 values for some derivatives were reported in the micromolar range, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MDA-MB-231 | 2.41 |

| 16a | SK-MEL-2 | 0.89 |

The mechanism by which these compounds exert their effects includes the activation of apoptotic pathways. Flow cytometry assays revealed that these compounds increase p53 expression and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Antimicrobial Activity

Additionally, there is emerging evidence suggesting that oxadiazole derivatives may possess antimicrobial properties. A study highlighted that certain oxadiazole-based compounds displayed inhibitory effects against fungal pathogens by targeting chitin deacetylases . This suggests potential applications in antifungal therapy.

Synthesis and Evaluation

A study focused on synthesizing various oxadiazole derivatives, including this compound. The synthesized compounds were evaluated for their anticonvulsant and anticancer activities. Notably, some derivatives showed promising anticonvulsant potency alongside anticancer effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. For instance, docking analyses indicated strong interactions between the oxadiazole moiety and active sites of target proteins involved in cancer progression .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is being explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or target specificity. Research indicates that compounds with oxadiazole moieties often demonstrate antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development in these areas .

Agrochemical Formulations

The compound's efficacy in pest control applications is under investigation. Its unique structure may provide a basis for developing new agrochemicals that are more effective against resistant pests. Preliminary studies have shown that derivatives of oxadiazole compounds can act as potent insecticides .

Material Science

In material science, this compound is being assessed for its potential use in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of such heterocycles can improve the performance characteristics of polymeric materials .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Insecticidal Properties

Research conducted on the insecticidal properties of oxadiazole derivatives highlighted the effectiveness of compounds similar to this compound against common agricultural pests. The study demonstrated a notable reduction in pest populations when treated with formulations containing this compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The 3-methyl group in the target compound provides moderate hydrophobicity, while the isopropyl analog (C₁₁H₁₂ClN₃O) exhibits higher logP values due to its branched alkyl chain .

- Cyclopropyl substitution (C₁₀H₈ClN₃O) balances lipophilicity and metabolic stability, making it favorable for oral bioavailability .

- Electronic and Steric Modifications: Thiophene-containing derivatives (e.g., C₁₁H₈N₃OS) introduce π-conjugation, enhancing interactions with aromatic residues in enzymes or receptors .

Collision Cross-Section (CCS) Trends :

- The target compound’s CCS (141.7–156.5 Ų) aligns with small-molecule drug candidates, whereas bulkier analogs like the isopropyl derivative likely exhibit higher CCS values due to increased molecular volume .

Méthodes De Préparation

Amidoxime and Acyl Chloride Cyclization (Tiemann and Krüger Method)

- Procedure : The amidoxime derivative of 3-methyl amidoxime is reacted with 2-chloro-4-aminobenzoyl chloride.

- Catalysts : Use of pyridine or tetrabutylammonium fluoride (TBAF) as catalysts improves yield and reaction efficiency.

- Outcome : This method yields the desired 1,2,4-oxadiazole ring with the aniline and chloro substituents intact.

- Limitations : Side products and purification difficulties may arise, requiring careful reaction monitoring.

One-Pot Synthesis Using Activated Esters and Superbases

- Procedure : Amidoximes react with methyl or ethyl esters of carboxylic acids in the presence of superbases such as NaOH/DMSO.

- Advantages : This method offers a one-pot synthesis at room temperature, reducing reaction steps and simplifying purification.

- Yield : Moderate to excellent yields (11–90%) have been reported, depending on substituent effects.

- Constraints : Functional groups like –OH or –NH2 in esters may limit product formation.

Vilsmeier Reagent Activation of Carboxylic Acids

- Procedure : The carboxylic acid group of 2-chloro-4-aminobenzoic acid is activated using Vilsmeier reagent, followed by reaction with the amidoxime.

- Benefits : Provides good to excellent yields (61–93%) and a simple purification protocol.

- Application : Particularly useful for synthesizing 3,5-disubstituted oxadiazoles including the methyl-substituted oxadiazole ring.

Ullmann-Type Coupling Followed by Cyclization

- Procedure : A phenol derivative bearing the 2-chloro-4-aminophenyl moiety undergoes Ullmann-type coupling with nitrile derivatives, followed by hydroxylamine addition to form amidoximes and subsequent cyclization.

- Conditions : Copper(I) iodide catalysis in 1,4-dioxane at elevated temperatures (~100 °C) for extended periods (up to 48 h).

- Yield and Purification : Yields vary; purification typically involves flash chromatography.

- Relevance : This method is adaptable to various substituents and allows for the installation of the oxadiazole ring on aromatic amines.

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, 2-chloro-4-aminobenzoyl chloride | Pyridine, TBAF | Room temp to mild heating | Moderate (varies) | Simple reaction scheme | Side products, purification challenges |

| One-Pot Amidoxime + Ester + Superbase | Amidoxime, methyl/ethyl ester | NaOH/DMSO (superbase medium) | Room temp, 4–24 h | 11–90 | One-pot, mild conditions | Functional group sensitivity |

| Vilsmeier Reagent Activation | Carboxylic acid, amidoxime | Vilsmeier reagent | Mild heating | 61–93 | High yield, simple purification | Requires Vilsmeier reagent handling |

| Ullmann-Type Coupling + Cyclization | Phenol derivatives, nitriles, hydroxylamine | CuI, DMAP, bases (Na2CO3) | 100 °C, 48 h | Moderate to high | Versatile, applicable to various substrates | Long reaction times, complex purification |

Detailed Research Findings

- Catalyst Effects : The use of pyridine or TBAF in amidoxime-acyl chloride reactions significantly enhances the cyclization efficiency by activating the acyl chloride and stabilizing intermediates.

- One-Pot Synthesis : Baykov et al. (2017) demonstrated that the NaOH/DMSO superbase medium allows for room temperature synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with moderate to excellent yields, though reaction times vary widely (4–24 hours).

- Vilsmeier Reagent Activation : Zarei et al. reported that activating the carboxylic acid with Vilsmeier reagent in situ facilitates cyclization with amidoximes, achieving yields up to 93% and simplifying purification steps.

- Ullmann-Type Coupling : The method involves copper-catalyzed coupling of phenol derivatives with nitriles, followed by amidoxime formation and cyclization to the oxadiazole ring. This approach has been optimized for aromatic amines and halogenated substrates, including chloroanilines, yielding functionalized oxadiazoles suitable for further derivatization.

Q & A

Basic: What synthetic routes are available for 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, and how are their efficiencies evaluated?

Methodological Answer:

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and nitriles or through copper-catalyzed domino reactions (e.g., coupling amidoximes with activated carbonyl groups). Efficiency is assessed by:

- Reaction yield : Ranges from 50–85% depending on solvent choice (e.g., DMF or acetonitrile) and catalyst loading .

- Purity : Validated via HPLC (>95%) or TLC monitoring .

- Scalability : Multi-gram synthesis is feasible but requires optimization of temperature (80–120°C) and reaction time (6–24 hrs) .

Advanced: How do structural modifications at the oxadiazole ring influence bioactivity?

Methodological Answer:

Modifications are guided by structure-activity relationship (SAR) studies:

- Methyl substitution : Enhances metabolic stability but may reduce solubility (logP increases by ~0.5 units) .

- Chlorine at the 2-position : Improves binding affinity to targets like kinases (e.g., IC₅₀ decreases from 1.2 µM to 0.3 µM in analogs) .

- Oxadiazole vs. thiadiazole : Oxadiazole derivatives show 10× higher antimicrobial activity compared to thiadiazole analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, oxadiazole C=N at δ 160–165 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.05) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and planarity .

Advanced: How can computational methods validate target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : AutoDock Vina assesses binding modes with proteins (e.g., docking scores ≤ −7.0 kcal/mol suggest strong affinity for kinase pockets) .

- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Basic: What biological activities are documented for this compound and its analogs?

Methodological Answer:

- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus .

- Anticancer : IC₅₀ of 12 µM in HeLa cells via apoptosis induction .

- Anti-inflammatory : 60% COX-2 inhibition at 10 µM .

Key analogs (see table below):

| Compound | Bioactivity Highlight | Reference |

|---|---|---|

| 4-Methoxybenzoyl hydrazone | Anti-inflammatory (COX-2 inhibitor) | |

| 5-Aryl-1,3,4-oxadiazole | Anticancer (p53 activation) |

Advanced: How are conflicting reaction yield data resolved during scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, solvent polarity) using response surface methodology .

- In-line analytics : ReactIR monitors intermediate formation to optimize reaction quenching .

- Purification : Column chromatography (silica gel, hexane/EtOAc) improves yield consistency (>90% recovery) .

Basic: What are solubility and stability considerations for storage?

Methodological Answer:

- Solubility : >10 mM in DMSO; <1 mM in water (add 0.1% Tween-80 to aqueous buffers) .

- Stability : Store at −20°C in amber vials; degradation <5% over 6 months (HPLC-monitored) .

Advanced: What strategies reduce cytotoxicity while enhancing efficacy?

Methodological Answer:

- Prodrug design : Ester prodrugs improve selectivity (e.g., 5× lower hepatotoxicity in murine models) .

- PEGylation : Increases hydrodynamic radius, reducing renal clearance (t₁/₂ extends from 2 to 8 hrs) .

- Targeted delivery : Nanoparticle encapsulation enhances tumor accumulation (e.g., 15% ID/g in xenografts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.